
n-(2-Ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a fluorobenzene ring substituted with a sulfonamide group and a hydroxybutyl side chain, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzenesulfonyl chloride and 2-ethyl-4-hydroxybutylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions using a base like triethylamine.
Procedure: The 2-fluorobenzenesulfonyl chloride is added dropwise to a solution of 2-ethyl-4-hydroxybutylamine in the presence of the base. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
N-(2-Ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl side chain can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-ethyl-4-oxobutyl-2-fluorobenzenesulfonamide.
Reduction: Formation of N-(2-ethyl-4-aminobutyl)-2-fluorobenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-Ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-Ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death.
類似化合物との比較
Similar Compounds
- N-(2-Ethyl-4-hydroxybutyl)-4-methoxybenzenesulfonamide
- N-(2-Ethyl-4-hydroxybutyl)-4-chlorobenzenesulfonamide
- N-(2-Ethyl-4-hydroxybutyl)-4-nitrobenzenesulfonamide
Uniqueness
N-(2-Ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom on the benzene ring, which can enhance its biological activity and stability compared to other similar compounds. The hydroxybutyl side chain also provides additional sites for chemical modification, allowing for the development of derivatives with improved properties.
特性
分子式 |
C12H18FNO3S |
|---|---|
分子量 |
275.34 g/mol |
IUPAC名 |
N-(2-ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H18FNO3S/c1-2-10(7-8-15)9-14-18(16,17)12-6-4-3-5-11(12)13/h3-6,10,14-15H,2,7-9H2,1H3 |
InChIキー |
BDZVCPVGHRAXMK-UHFFFAOYSA-N |
正規SMILES |
CCC(CCO)CNS(=O)(=O)C1=CC=CC=C1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



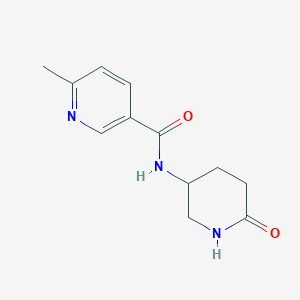
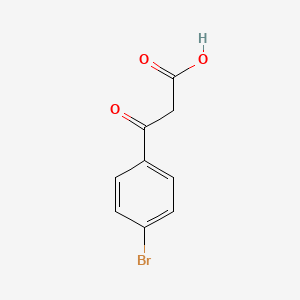
![2-(((3AR,4S,6R,6aS)-6-(7-(isopropylamino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14905370.png)
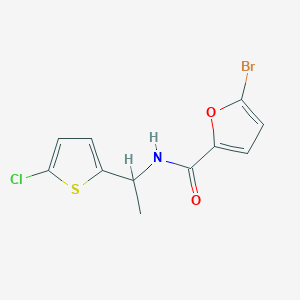

![(3AR,7aR)-1,3-dibenzyloctahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14905387.png)

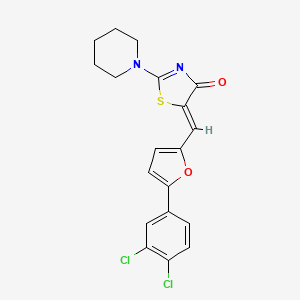
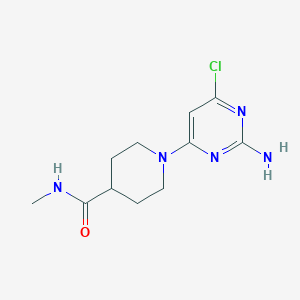
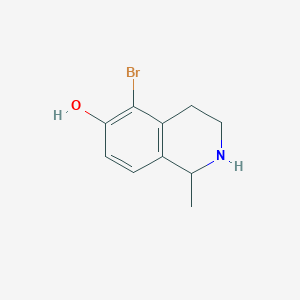

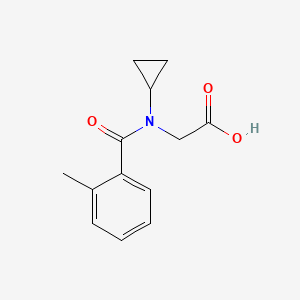
![6-Isopropoxy-2-azaspiro[3.3]heptane](/img/structure/B14905438.png)
